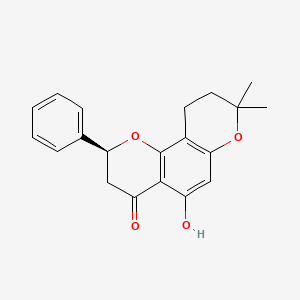
N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound with the molecular formula C18H23N3O2 It is characterized by the presence of a pyrrolidine ring, an acetamide group, and a phenyl group attached to a prop-2-ynylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with an acetamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-oxo-1-pyrrolidinyl)ethyl)acetamide
- N-(2-(2,6-dimethyl-1-piperidinyl)ethyl)-2-(2-methyl-5-oxo-1-pyrrolidinyl)acetamide
- N-(1-acetylamino-2-oxo-2-phenyl-ethyl)-acetamide
Uniqueness
N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide is unique due to its specific structural features, such as the presence of the prop-2-ynylamino moiety and the phenyl group
Properties
IUPAC Name |
N-[2-[2-oxo-3-[phenyl-(prop-2-ynylamino)methyl]pyrrolidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-10-20-17(15-7-5-4-6-8-15)16-9-12-21(18(16)23)13-11-19-14(2)22/h1,4-8,16-17,20H,9-13H2,2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRCJYDWOYLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCC(C1=O)C(C2=CC=CC=C2)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol](/img/structure/B597639.png)










![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)

